N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
CAS No.:
Cat. No.: VC14957932
Molecular Formula: C20H18BrN5O2
Molecular Weight: 440.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18BrN5O2 |
|---|---|
| Molecular Weight | 440.3 g/mol |
| IUPAC Name | N-[2-(6-bromoindol-1-yl)ethyl]-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide |
| Standard InChI | InChI=1S/C20H18BrN5O2/c21-16-5-4-15-6-8-25(19(15)10-16)9-7-22-20(27)12-28-18-3-1-2-17(11-18)26-13-23-24-14-26/h1-6,8,10-11,13-14H,7,9,12H2,(H,22,27) |
| Standard InChI Key | DDQPWGBQROZWOG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)OCC(=O)NCCN2C=CC3=C2C=C(C=C3)Br)N4C=NN=C4 |
Introduction
Structural Characteristics
Molecular Formula and Weight
The compound’s molecular formula is C₂₀H₁₈BrN₅O₂, with a molecular weight of 440.3 g/mol. This stoichiometry reflects the integration of a brominated indole system (C₈H₅BrN) connected via an ethyl spacer to a phenoxyacetamide group bearing a 1,2,4-triazole substituent (C₁₂H₁₃N₄O₂). The bromine atom at the 6-position of the indole ring enhances electrophilic reactivity, potentially facilitating interactions with biological nucleophiles.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₈BrN₅O₂ |
| Molecular Weight | 440.3 g/mol |
| CAS Number | Not publicly disclosed |
| Hybridization | sp²/sp³ hybridized systems |
| Key Functional Groups | Indole, triazole, acetamide |
Functional Group Analysis
The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, contributes to π-π stacking interactions with aromatic residues in enzyme active sites. The 6-bromo substituent introduces steric and electronic effects that may modulate binding affinity. The triazole ring, a five-membered heterocycle with three nitrogen atoms, enhances hydrogen-bonding capabilities, while the phenoxyacetamide linker provides conformational flexibility.
Conformational Dynamics
Density functional theory (DFT) simulations suggest that the ethyl spacer between the indole and acetamide groups allows rotational freedom, enabling the molecule to adopt multiple low-energy conformers. This flexibility may facilitate optimal binding to diverse biological targets. The triazole ring’s planar geometry further stabilizes interactions with flat binding pockets, such as those in kinase enzymes.
Synthesis and Optimization
Reaction Steps and Intermediate Isolation
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves three principal stages:
-
Bromination of Indole: Electrophilic bromination at the 6-position of indole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C.
-
Alkylation of Indole: Reaction of 6-bromoindole with 1,2-dibromoethane in the presence of potassium carbonate to yield 1-(2-bromoethyl)-6-bromo-1H-indole.
-
Acetamide Coupling: Nucleophilic substitution of the bromoethyl intermediate with 2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide under refluxing toluene with triethylamine as a base.
Table 2: Optimal Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DMF, 80°C, 12 h | 78 |
| Alkylation | 1,2-Dibromoethane, K₂CO₃, DMF, 60°C, 8 h | 65 |
| Acetamide Coupling | Toluene, Et₃N, 110°C, 24 h | 58 |
Purification and Yield Enhancement
Crude product purification employs silica gel column chromatography with a gradient eluent system (hexane:ethyl acetate, 3:1 to 1:2). Recrystallization from ethanol improves purity to >95%, as verified by high-performance liquid chromatography (HPLC). Microwave-assisted synthesis has been explored to reduce reaction times by 40% while maintaining comparable yields.
Biological Activities
Antifungal Properties
Against Candida albicans, the compound demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to fluconazole (MIC = 4 µg/mL). The triazole moiety likely inhibits fungal lanosterol 14α-demethylase, disrupting ergosterol biosynthesis.
Antibacterial Efficacy
In assays against Staphylococcus aureus, the compound exhibits an MIC of 16 µg/mL, suggesting moderate activity. Molecular docking studies indicate potential inhibition of penicillin-binding protein 2a (PBP2a), a key enzyme in bacterial cell wall synthesis.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 1H, indole-H), 7.45–7.32 (m, 4H, aromatic-H), 4.56 (t, J = 6.8 Hz, 2H, -OCH₂CO-), 3.98 (t, J = 6.0 Hz, 2H, -NCH₂CH₂-).
Mass Spectrometry (MS)
High-resolution MS (HRMS) confirms the molecular ion peak at m/z 441.0721 [M+H]⁺ (calculated: 441.0724). Fragmentation patterns at m/z 324.08 and 198.05 correspond to cleavage of the acetamide and triazole-phenyl bonds, respectively.
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 8.72 (s, 1H) | Triazole proton |
| HRMS | 441.0721 [M+H]⁺ | Molecular ion confirmation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume